![molecular formula C21H20N6O3 B2809424 N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 863019-01-6](/img/structure/B2809424.png)
N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide” is a complex organic compound. It contains a triazolopyrimidine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its rings . The compound also contains an ethoxyphenyl group and a p-tolyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazolopyrimidine ring. One possible method for synthesizing similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Applications De Recherche Scientifique
Anticancer Applications
Compounds structurally related to triazolopyrimidines have shown significant potential as anticancer agents. Modification of triazolopyrimidine analogs by replacing certain functional groups has led to derivatives with potent antiproliferative activities against various human cancer cell lines. For example, compounds incorporating alkylurea moieties in place of acetamide groups retained antiproliferative activity, exhibited inhibitory activity against PI3Ks and mTOR, and demonstrated reduced acute oral toxicity. This suggests potential for development as anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Antimicrobial and Antifungal Applications
Synthesis of new heterocyclic compounds, including triazolopyrimidines, has been pursued for potential antimicrobial and antifungal applications. These compounds were evaluated against selected bacterial and fungal strains, indicating that certain derivatives show moderate to high activity. This highlights the versatility of triazolopyrimidine derivatives in designing compounds for addressing microbial resistance (A. Fadda et al., 2017).
Inhibition of Histamine Release
Triazolopyrimidines have been identified as effective inhibitors of mediator release, showing promise as potential antiasthma agents. These compounds' ability to inhibit histamine release from human basophils points to their potential in managing asthma and allergic conditions, further exemplifying the therapeutic scope of triazolopyrimidine derivatives in respiratory disorders (J. Medwid et al., 1990).
Orientations Futures
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-3-30-17-7-5-4-6-16(17)23-18(28)12-26-13-22-20-19(21(26)29)24-25-27(20)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEANNOSTFRCDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
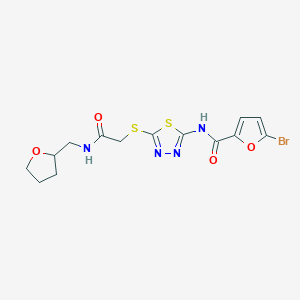
![4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid](/img/structure/B2809342.png)
![N-(2-Oxatricyclo[5.4.0.01,5]undecan-8-yl)prop-2-enamide](/img/structure/B2809345.png)
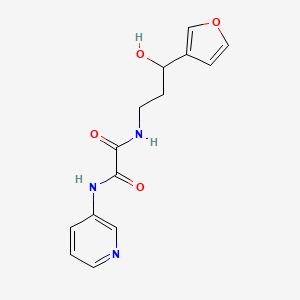
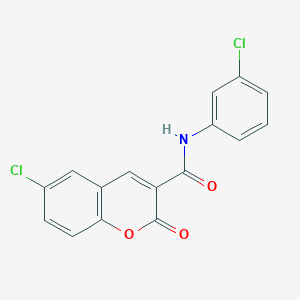
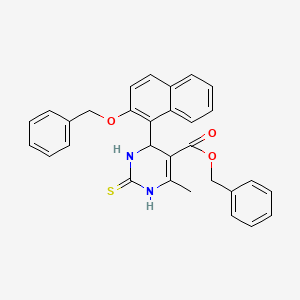

![(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2809355.png)
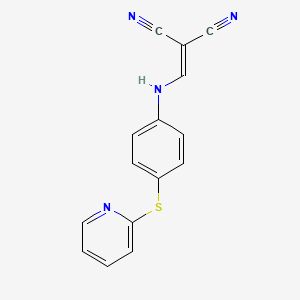

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2809361.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]propanamide](/img/structure/B2809362.png)
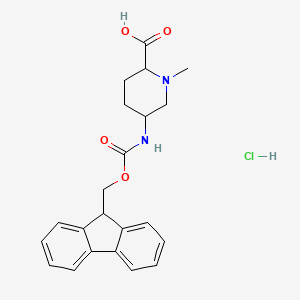
![2-[[(E)-2-Phenylethenyl]sulfonylamino]-N-[4-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B2809364.png)
